molecular formula C12H15NO2 B2879057 Methyl 4-phenylpyrrolidine-3-carboxylate CAS No. 1184988-90-6; 939758-05-1

Methyl 4-phenylpyrrolidine-3-carboxylate

Cat. No.: B2879057
CAS No.: 1184988-90-6; 939758-05-1
M. Wt: 205.257
InChI Key: RHZYPIMJMZIAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-phenylpyrrolidine-3-carboxylate (CAS: 156469-70-4) is a pyrrolidine derivative with a phenyl substituent at the 4-position and a methyl ester group at the 3-position. Its molecular formula is C₁₂H₁₅NO₂ (molecular weight: 205.25 g/mol). This compound is primarily utilized as a pharmaceutical intermediate, with applications in synthesizing bioactive molecules targeting neurological and metabolic disorders . The trans-stereochemistry of the molecule (evident in its hydrochloride salt, CAS: 1909294-00-3) is critical for its conformational stability and interaction with biological targets . Commercial samples typically achieve >95% purity and require sealed refrigeration for storage .

Properties

IUPAC Name

methyl 4-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZYPIMJMZIAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Pyrrolidine and Piperidine Derivatives

The following table summarizes key structural and functional differences between methyl 4-phenylpyrrolidine-3-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Purpose Purity/Storage
This compound C₁₂H₁₅NO₂ 205.25 4-phenyl, 3-methyl ester Pharmaceutical intermediate >95%, refrigerated
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid C₂₂H₂₂F₃N₃O₅ 466.43 4-benzodioxol, 3-ureido-trifluoromethyl Bioactive molecule (enzyme inhibition) >99% (LC)
5-Phenylpiperidine-3-carboxylic acid hydrochloride C₁₂H₁₆ClNO₂ 241.72 Piperidine ring, 5-phenyl, 3-carboxylic acid Research intermediate Room temperature storage
Methyl salicylate C₈H₈O₃ 152.15 Phenolic ester (no nitrogen heterocycle) Fragrance, topical analgesic Commercial grade
Key Observations:

Ring Size and Conformation :

  • This compound features a 5-membered pyrrolidine ring , while 5-phenylpiperidine-3-carboxylic acid incorporates a 6-membered piperidine ring . The smaller pyrrolidine ring imposes greater puckering strain, influencing reactivity and binding affinity in biological systems .
  • Substituents like the benzodioxol and trifluoromethyl groups in the (±)-(3R,4S) analogue enhance lipophilicity and metabolic stability, making it more suitable for drug development compared to the parent compound .

Functional Group Diversity: The methyl ester in this compound contrasts with the carboxylic acid in 5-phenylpiperidine-3-carboxylic acid.

Stereochemical Considerations :

  • The trans-configuration of this compound hydrochloride minimizes steric clashes between the phenyl and ester groups, optimizing stability . In contrast, the (±)-(3R,4S) analogue’s stereochemistry is tailored for target-specific interactions (e.g., enzyme active sites) .
Notable Findings:
  • The higher purity (>99%) of the (±)-(3R,4S) analogue reflects advanced purification techniques (e.g., preparative LC) compared to the parent compound .
  • Hydrochloride salts (e.g., CAS: 1909294-00-3) improve solubility in polar solvents, enhancing utility in pharmaceutical formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.